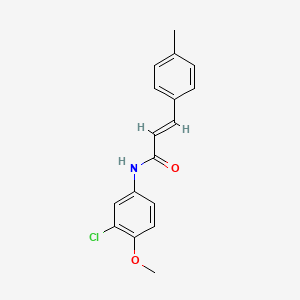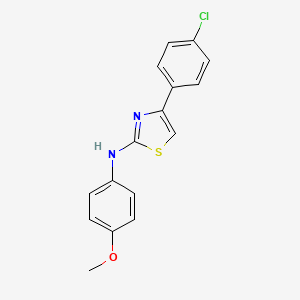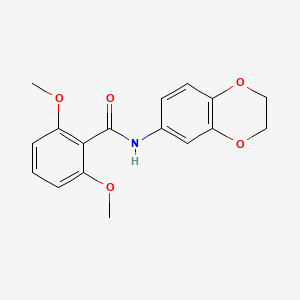
2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline, also known as PMNQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PMNQ is a quinoline derivative that has been shown to have unique properties that make it a promising candidate for use in various fields of research. In
Mecanismo De Acción
The mechanism of action of 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is not fully understood, but it is believed to involve interactions with cellular membranes and proteins. 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been shown to have a high affinity for lipid membranes, which may be related to its fluorescence properties. It has also been shown to interact with proteins such as albumin and hemoglobin, which may be related to its potential use in drug delivery applications.
Biochemical and Physiological Effects
2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline can induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. It has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline in lab experiments is its strong fluorescence properties, which make it a useful tool for studying cellular processes. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline. One area of interest is in the development of new optoelectronic devices, such as OLEDs and solar cells, using 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline as a key component. Another area of interest is in the development of new molecular electronics devices, such as transistors and memory devices, using 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline as a conductive material.
In addition, further research is needed to fully understand the mechanism of action of 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline, which may lead to the development of new drugs and therapies. Finally, 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline may have potential applications in the development of new antibiotics and other antimicrobial agents, which could be useful in the fight against antibiotic-resistant bacteria.
Métodos De Síntesis
The synthesis of 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2,4,6,7-tetramethyl-1,2-dihydroquinoline, which is reacted with 4-nitrobenzyl bromide in the presence of a base to form the intermediate product. This intermediate is then subjected to a series of reactions, including reduction and deprotection, to yield the final product, 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline.
Aplicaciones Científicas De Investigación
2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been found to have a variety of potential applications in scientific research. One area of interest is in the field of organic electronics, where 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been shown to exhibit strong fluorescence properties. This makes it a promising candidate for use in optoelectronic devices such as OLEDs and solar cells.
Another area of research where 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has shown potential is in the field of molecular electronics. 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been shown to exhibit conductive properties, which make it a promising candidate for use in electronic devices such as transistors and memory devices.
Propiedades
IUPAC Name |
2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-10-19-16(3)12-21(4,5)22(20(19)11-15(14)2)13-17-6-8-18(9-7-17)23(24)25/h6-12H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOGTMJMYRRKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,6,7-Pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-pyridin-3-ylpropanoyl)-L-prolinamide](/img/structure/B5683302.png)

![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine](/img/structure/B5683311.png)
![(2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5683313.png)
![(3S*,4R*)-1-{[(2-fluorobenzyl)(methyl)amino]acetyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5683316.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide](/img/structure/B5683333.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683336.png)


![5-(4-chlorophenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5683351.png)

![2-(3-methylbutyl)-8-(morpholin-4-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683374.png)